Enhanced Detection Sensitivity: Imatinib Impurity 4 Exhibits Lowest LOD Among Six Related Substances by RP-HPLC
Imatinib Impurity 4 demonstrates the lowest limit of detection (LOD) among imatinib mesylate and five related process impurities when analyzed by a validated gradient RP-HPLC method. The LOD for Impurity IV (identified as Imatinib Impurity 4) was determined to be 0.2 ng at a signal-to-noise ratio of 3:1, which is threefold lower than the LOD for imatinib mesylate (0.6 ng) and 2.5-fold lower than Impurities I and II (0.5 ng each) [1]. This heightened sensitivity enables more reliable trace-level quantification of this specific impurity in drug substance and drug product batches.
| Evidence Dimension | Limit of Detection (LOD) by RP-HPLC |
|---|---|
| Target Compound Data | 0.2 ng (S/N=3) |
| Comparator Or Baseline | Imatinib Mesylate (0.6 ng), Impurity I (0.5 ng), Impurity II (0.5 ng), Impurity III (0.4 ng), Impurity V (0.2 ng) |
| Quantified Difference | Imatinib Impurity 4 LOD is 66.7% lower than imatinib mesylate LOD |
| Conditions | Kromasil C18 column (250 mm × 4.6 mm, 5 μm), gradient elution with 0.04 mol/L sodium lauryl sulfate-methanol, 30°C |
Why This Matters
Lower LOD translates to greater confidence in detecting and quantifying Impurity 4 at pharmacopoeial threshold levels, which is critical for demonstrating process control and batch consistency in regulatory filings.
- [1] Wang, L., et al. (2013). Gradient elution RP-HPLC method for the determination of six related substances in imatinib mesylate. Chinese Journal of Pharmaceutical Analysis, 33(4), 0-0. DOI: 10.16155/j.0254-1793.2017.01.01 View Source
